2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline
描述
属性
IUPAC Name |
2-methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-15-5-7-16(8-6-15)10-11-3-4-13(17-2)12(14)9-11/h3-4,9H,5-8,10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTYPSWTPJXAEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041561-44-7 | |
| Record name | 2-methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Route A: From 5-Fluoro-2-nitrobenzyl Ether and Piperidone Hydrochloride (Patent CN113024454A)
This method, developed for industrial applicability, involves two main steps:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Coupling of 5-fluoro-2-nitrobenzyl ether with piperidone hydrochloride | Catalyst A, organic solvent A, alkali A, 50-100°C, 5-40 h | Produces intermediate compound (IV) |
| 2 | Reductive amination and hydrogenation | Compound (IV) + compound (V), organic solvent B, dehydrating agent (molecular sieve 4A preferred), catalyst B (Pd/C), H2 at 0.6-1.0 MPa, 50-55°C, 10-40 h | Yields 2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline |
The process emphasizes mild reaction conditions, cost-effectiveness, and scalability. The dehydrating agent assists in water removal to drive the reductive amination forward. After reaction completion, filtration removes catalyst and drying agents, followed by solvent recovery and recrystallization using petroleum ether-ethyl acetate (40-60:1 volume ratio) to purify the product.
Route B: Nucleophilic Aromatic Substitution and Catalytic Hydrogenation (Journal of Pharmaceutical Chemistry, 2018)
This approach involves:
| Step | Reaction Description | Reagents/Conditions | Yield/Remarks |
|---|---|---|---|
| 1 | Reaction of 1-methyl-4-(piperidin-4-yl)piperazine with 1-fluoro-2-methoxy-4-nitrobenzene | K2CO3, DMF, 80°C, 15 h | 95% yield of intermediate 7 |
| 2 | Reduction of nitro group to aniline | Hydrogen gas, 10% Pd/C catalyst, EtOH or EtOH/THF, room temperature | Efficient conversion to amine |
This method highlights the use of potassium carbonate as base and DMF as solvent for nucleophilic substitution, followed by mild catalytic hydrogenation to reduce the nitro group. The reaction conditions are moderate, and the yields are high, making it suitable for laboratory-scale synthesis.
化学反应分析
Types of Reactions
2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy and piperazine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
科学研究应用
2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Comparison with Structural Analogues
The biological and physicochemical properties of 2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline are strongly influenced by its substituents. Below is a detailed comparison with structurally related compounds:
Substituent Position and Ring Modifications
4-[(4-Methylpiperazin-1-yl)methyl]aniline
- Structure : Lacks the methoxy group at position 2; methylpiperazinylmethyl is at position 3.
- Role: Used in anti-prion and neuroprotective agents.
- Molecular Weight : 205.28 g/mol.
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
- Role : Tested as a leucine-rich repeat kinase 2 (LRRK2) inhibitor. The direct piperazine attachment may reduce conformational flexibility compared to the methylene-linked analogue, affecting binding kinetics .
- Molecular Weight : 237.31 g/mol.
2-Methoxy-5-(pyrrolidin-1-yl)aniline
- Structure : Replaces the piperazine ring with pyrrolidine at position 5.
- Role : Pharmaceutical intermediate with applications in medicinal chemistry. Pyrrolidine’s smaller size and lower basicity (single amine vs. piperazine’s two amines) may alter hydrogen-bonding interactions and solubility .
- Molecular Weight : 206.27 g/mol.
Functional Group Variations
2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline
- Structure : Sulfonyl group replaces the methylene linker between the piperazine and aromatic ring.
- Impact : Introduces a strongly electron-withdrawing group, increasing acidity and reducing membrane permeability compared to the parent compound .
- Molecular Weight : 285.36 g/mol.
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
- Structure : Trifluoromethyl group at position 3; methylpiperazinylmethyl at position 4.
- Molecular Weight : 273.29 g/mol.
生物活性
2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, interactions with cellular targets, and implications for drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₉N₃O₂, with a molecular weight of 249.31 g/mol. The compound features a methoxy group, an aniline moiety, and a piperazine ring, which contribute to its unique chemical properties and biological activities.
Target Proteins and Pathways
Research indicates that compounds structurally similar to this compound often target critical proteins involved in various signaling pathways. Notably, it may interact with:
- Epidermal Growth Factor Receptor (EGFR) : Involved in cell proliferation and survival.
- Anaplastic Lymphoma Kinase (ALK) : Associated with certain cancers.
Additionally, it has been linked to the modulation of the Janus Kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) pathways, which play crucial roles in immune response and inflammation .
Cellular Effects
this compound influences cellular functions by modulating signaling pathways such as MAPK/ERK, which are essential for cell growth and differentiation. By altering these pathways, the compound can affect cell proliferation and survival rates .
Biochemical Interactions
Enzyme Modulation
The compound interacts with various enzymes, potentially inhibiting or activating their activity through binding to active sites. For instance, it has shown interactions with kinases that are critical in cellular signaling .
Research Findings
A variety of studies have investigated the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Cytotoxicity | Exhibited cytotoxic effects against several cancer cell lines, suggesting potential as an anticancer agent. |
| Neurodegenerative Diseases | Similar compounds have shown promise in modulating protein interactions relevant to neurodegenerative conditions . |
| Stability Under Conditions | The compound is relatively stable under standard laboratory conditions but may degrade under extreme conditions such as high heat or prolonged light exposure . |
Case Studies
- Anticancer Activity : In vitro studies demonstrated that this compound exhibited moderate cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) cells. The IC50 values indicated significant potential for further development as an anticancer therapeutic .
- Neuropharmacological Effects : Investigations into related compounds have suggested that this class may influence neurotransmitter systems, providing a basis for exploring their use in treating neurodegenerative diseases .
常见问题
Q. What are the common synthetic routes for 2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline?
The synthesis typically involves multi-step reactions:
- Step 1 : Nucleophilic substitution of a nitrobenzene derivative (e.g., 4-chloronitrobenzene) with N-methylpiperazine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to introduce the piperazine moiety .
- Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation or Fe/NH₄Cl .
- Step 3 : Functionalization via methylation or methoxy group introduction, often using methyl iodide or methanol under controlled pH .
Purification is achieved via column chromatography or recrystallization. Yield optimization requires careful control of reaction time, temperature, and stoichiometry .
Q. What analytical methods are used to characterize this compound?
- X-ray crystallography : For structural confirmation, SHELX software (e.g., SHELXL) is widely used to refine crystallographic data, particularly for resolving hydrogen bonding and piperazine ring conformation .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- HPLC/MS : Validates purity (>98%) and molecular weight (e.g., m/z 318.46 for C₁₈H₃₀N₄O) .
Q. What are common impurities observed during synthesis?
- By-products : Unreacted intermediates (e.g., nitro derivatives) or over-alkylated piperazine analogs due to excess methylating agents .
- Degradation products : Oxidation of the aniline group to nitroso or quinone forms under aerobic conditions .
Mitigation involves inert atmosphere handling and rigorous purification (e.g., preparative HPLC) .
Advanced Research Questions
Q. How can coupling reactions (e.g., Sonogashira) be optimized for derivatization?
- Catalyst selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like BINAP enhances cross-coupling efficiency for aryl bromide intermediates .
- Solvent system : Use toluene/EtOH (3:1) at 80–100°C to balance reactivity and stability of the aniline group .
- Base optimization : K₂CO₃ or Cs₂CO₃ minimizes side reactions (e.g., dehalogenation) . Documented yields range from 36–54% for similar compounds .
Q. How do computational models predict reactivity and binding affinity?
- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites on the aromatic ring and piperazine nitrogen .
- Molecular docking : Used to predict interactions with biological targets (e.g., WDR5, DDR1/2) by simulating binding poses of derivatives .
- ADMET profiling : Predicts solubility (LogP ~2.5) and metabolic stability using software like Schrödinger .
Q. How to resolve contradictions in biological activity data across derivatives?
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. trifluoromethyl groups) on target inhibition (e.g., NQO1, VAP-1) .
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and enzymatic conditions (pH 7.4, 37°C) to minimize variability .
- Data normalization : Use internal controls (e.g., IC₅₀ ratios) to account for batch-to-batch compound variability .
Q. What strategies improve compound stability in biological assays?
Q. How is this compound utilized in targeted protein degradation studies?
- PROTAC design : The aniline group serves as a linker between E3 ligase binders (e.g., VHL) and target protein ligands (e.g., WDR5), enabling ternary complex formation .
- Degradation efficiency : Measured via Western blotting (e.g., DC₅₀ values <100 nM in leukemia cell lines) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
